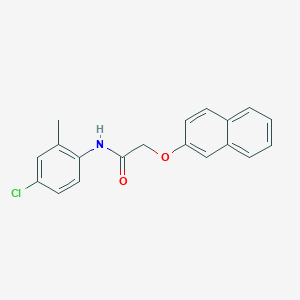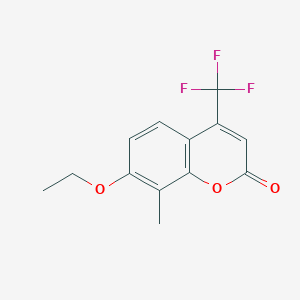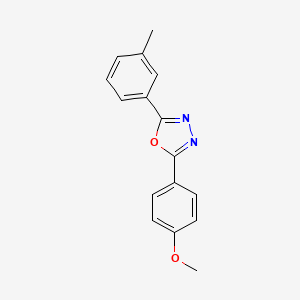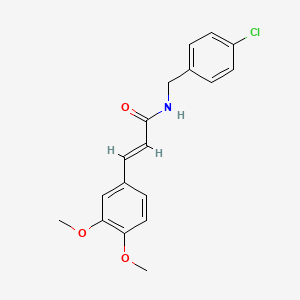
N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide, also known as Compound A, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A is not fully understood, but it is believed to act through multiple pathways. In cancer, this compound A has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. In inflammation, this compound A has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In neurodegenerative disorders, this compound A has been shown to activate certain neuroprotective pathways and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. In cancer, this compound A has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation, this compound A has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, this compound A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A in lab experiments is its low molecular weight, which allows for easy penetration into cells and tissues. Another advantage is its stability and solubility in various solvents. However, one limitation is its low bioavailability, which may require the use of higher concentrations in experiments.
Direcciones Futuras
For research on N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in other diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound A may provide insight into its potential use as a therapeutic agent in humans.
In conclusion, this compound A is a small molecule compound that has been studied for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound A may provide valuable insights into its potential as a therapeutic agent in humans.
Métodos De Síntesis
N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-methylaniline with 2-naphthol to form an intermediate compound, which is then reacted with acetic anhydride to produce this compound A. The purity and yield of this compound A can be improved by using different purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, this compound A has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation studies have shown that this compound A can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, this compound A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-13-10-16(20)7-9-18(13)21-19(22)12-23-17-8-6-14-4-2-3-5-15(14)11-17/h2-11H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBZJWTVFLZKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5874054.png)




![4-tert-butyl-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5874078.png)

![3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5874087.png)



![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide](/img/structure/B5874106.png)
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5874121.png)
![3-(2-furyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5874124.png)
